molecular formula C24H22N2O2 B2689160 4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone CAS No. 478033-74-8

4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

Cat. No.: B2689160
CAS No.: 478033-74-8
M. Wt: 370.452
InChI Key: FBVUJAKDGZHOGU-RMKNXTFCSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives are important types of molecules and natural products .


Synthesis Analysis

Indoles are ideal precursors for the synthesis of active molecules . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has been explored .


Physical and Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of 4H-Pyrano[3,2-c]pyridines: The compound 4-hydroxy-6-methyl-2-pyridone, closely related to the specified chemical, is utilized in the synthesis of various 4H-pyrano[3,2-c]pyridines. These derivatives are formed through reactions with benzylidenemalononitriles, α-cyanoacrylic esters, and other compounds, leading to the creation of fused systems and bis compounds (Mekheimer, Mohamed, & Sadek, 1997).

Pharmaceutical Research

  • Analgesic Agent Development: Derivatives of 4(1H)-pyridinone, which bear structural similarities to the given compound, have been synthesized and evaluated for potential analgesic and anti-inflammatory properties. These compounds have shown significant effectiveness in preclinical models, suggesting their potential for development into new analgesic agents (Aytemir, Uzbay, & Erol, 1999).

Biochemical Applications

  • Inhibitors of Glycolic Acid Oxidase: 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, structurally related to the compound , have been explored as inhibitors of glycolic acid oxidase. These inhibitors are primarily used in biochemical studies to understand metabolic pathways and may have potential therapeutic applications (Rooney et al., 1983).

Imaging and Diagnostics

  • Radiolabeling and Imaging: A derivative of the compound, ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate, has been synthesized and radiolabeled for use in imaging. This derivative shows potential as a novel agent for brain SPECT imaging (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).

Antioxidant Research

  • Antioxidant Activity Evaluation: Research has been conducted on the antioxidant activity of compounds structurally similar to the specified chemical. These studies contribute to the understanding of the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Nguyen et al., 2022).

Mechanism of Action

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-14-16-26(15-13-19-17-25-22-12-5-4-10-20(19)22)24(28)21(23)11-6-9-18-7-2-1-3-8-18/h1-10,12,14,16-17,25,27H,11,13,15H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVUJAKDGZHOGU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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